1-Alil-3-bromo-5-fluorobenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

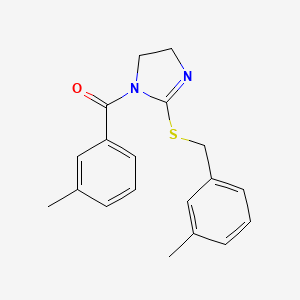

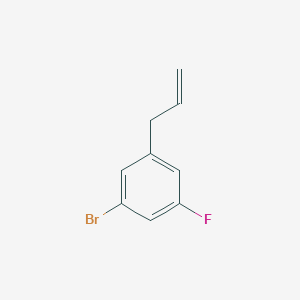

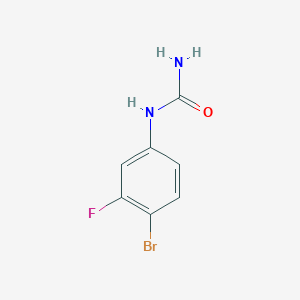

1-Allyl-3-bromo-5-fluorobenzene is an organic compound and a member of the benzene family . It has a molecular formula of C9H8BrF and a molecular weight of 215.06 .

Synthesis Analysis

The synthesis of 1-Allyl-3-bromo-5-fluorobenzene can be achieved through various methods. One such method involves the use of Vinyl magnesium chloride in THF, which is added gradually to the mixture of 2-bromo-5-fluorobenzyl bromide .Molecular Structure Analysis

The molecular structure of 1-Allyl-3-bromo-5-fluorobenzene consists of a benzene ring substituted with an allyl group at the first position, a bromo group at the third position, and a fluoro group at the fifth position .Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado

El 1-Alil-3-bromo-5-fluorobenceno puede participar en reacciones de acoplamiento cruzado, particularmente en acoplamientos de Suzuki–Miyaura. Estas reacciones permiten la construcción de enlaces carbono-carbono, lo que hace que el compuesto sea valioso para la síntesis de moléculas orgánicas complejas. Al acoplarlo con otros compuestos arilo o heteroarilo, los investigadores pueden crear estructuras diversas para el descubrimiento de fármacos o la ciencia de los materiales .

Funcionalización de la Posición Bencílica

La posición bencílica (adyacente al anillo de benceno) es un punto de acceso para las transformaciones químicas. El this compound, al ser un haluro bencílico, puede sufrir reacciones de sustitución nucleófila. Por ejemplo:

- Vía SN1: Los haluros bencílicos secundarios y terciarios a menudo siguen una vía SN1, que implica carbocationes estabilizados por resonancia. Estas reacciones pueden conducir a productos funcionalizados .

Química de Coordinación

Los ácidos borínicos, incluido el this compound, tienen una propensión a coordinarse con alcoholes, dioles y aminoalcoholes. Esta propiedad tiene implicaciones en la catálisis, donde los ácidos borínicos pueden funcionalizar selectivamente dioles o carbohidratos. Por ejemplo, catalizan reacciones de apertura de anillo regioselectivas de epóxidos .

Mecanismo De Acción

Target of Action

The primary target of 1-Allyl-3-bromo-5-fluorobenzene is the carbon atoms in organic compounds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of 1-Allyl-3-bromo-5-fluorobenzene involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .

Result of Action

The result of the action of 1-Allyl-3-bromo-5-fluorobenzene is the formation of a new carbon-carbon bond. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of 1-Allyl-3-bromo-5-fluorobenzene is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups . The stability of 1-Allyl-3-bromo-5-fluorobenzene can also be affected by temperature, pH, and the presence of other reactive species.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Allyl-3-bromo-5-fluorobenzene has several advantages when used in lab experiments. It is relatively inexpensive and is easy to handle. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and is also not very reactive in some reactions.

Direcciones Futuras

1-Allyl-3-bromo-5-fluorobenzene can be used in a variety of future research applications. It can be used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. It can also be used in the synthesis of other organic compounds such as amino acids and nucleic acids. It can also be used in the production of polymers and in the synthesis of organic compounds. Additionally, it can be used in the development of new materials and in the development of new drugs and drug delivery systems.

Métodos De Síntesis

1-Allyl-3-bromo-5-fluorobenzene can be synthesized by two different methods. The first method involves the reaction of allyl bromide with 5-fluorobenzene. This reaction is carried out in the presence of a base such as pyridine and is usually carried out at a temperature of around 80°C. The second method involves the reaction of 1-bromo-5-fluorobenzene with allyl bromide. This reaction is usually carried out at a temperature of around 80°C and is usually carried out in the presence of a base such as pyridine.

Safety and Hazards

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICOTNMALOCCKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868860-65-5 |

Source

|

| Record name | 1-Allyl-3-bromo-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)

![(Z)-1-(4-fluorobenzyl)-3-(((4-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2382738.png)

![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)

![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)